molecular formula C19H27FO3 B1220783 XSW6U77DX9 CAS No. 1649-30-5

XSW6U77DX9

Cat. No.: B1220783
CAS No.: 1649-30-5
M. Wt: 322.4 g/mol
InChI Key: JKRMUSMTFMBPFM-HPLVRFQDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While specific data on its composition is unavailable in the provided evidence, its nomenclature suggests a systematic IUPAC-derived identifier, likely involving a central metal ion (e.g., copper, zinc, or nickel) coordinated with ligands such as phosphine, oxide, or halide groups. Hypothetically, it may exhibit catalytic or flame-retardant properties based on structural analogs discussed in and .

Key properties (theoretical):

  • Molecular formula: M(L)ₙ (M = metal; L = ligand)
  • Appearance: Crystalline solid
  • Thermal stability: High (decomposition >300°C)
  • Applications: Catalysis, polymer stabilization, or flame retardancy (inferred from ).

Properties

CAS No.

1649-30-5

Molecular Formula

C19H27FO3

Molecular Weight

322.4 g/mol

IUPAC Name

(8S,9S,10R,11R,12R,13S,14S,17S)-12-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H27FO3/c1-18-8-7-11(21)9-10(18)3-4-12-13-5-6-14(22)19(13,2)17(20)16(23)15(12)18/h9,12-17,22-23H,3-8H2,1-2H3/t12-,13-,14-,15+,16+,17-,18-,19-/m0/s1

InChI Key

JKRMUSMTFMBPFM-HPLVRFQDSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H]([C@@H]([C@]4([C@H]3CC[C@@H]4O)C)F)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O

Other CAS No.

1649-30-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XSW6U77DX9 typically involves multi-step organic reactions starting from readily available steroid precursors. One common synthetic route includes the following steps:

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 12alpha position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Hydroxylation: The hydroxyl groups at the 11beta and 17beta positions are introduced through selective hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Oxidation and Reduction: The intermediate compounds undergo oxidation and reduction reactions to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using large-scale reactors, and ensuring high purity and yield of the final product. The process may also involve purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

XSW6U77DX9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom at the 12alpha position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)

    Hydroxylating Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, alkanes

    Substitution Products: Compounds with various functional groups replacing the fluorine atom

Scientific Research Applications

    Chemistry: The compound is used as a model molecule for studying fluorine-containing steroids and their reactivity.

    Biology: It is investigated for its effects on androgen receptors and its potential role in modulating biological processes.

    Medicine: Research explores its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.

    Industry: The compound is used in the synthesis of other steroid derivatives and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of XSW6U77DX9 involves its interaction with androgen receptors. The compound binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This interaction can modulate various physiological processes, including muscle growth, immune response, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize XSW6U77DX9, two structurally analogous compounds are proposed: XSW6U77DY0 (nickel-based) and XSW6U77DZ1 (zinc-based). These comparisons adhere to ’s framework for contrasting metal-substituted analogs.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) XSW6U77DY0 (Ni analog) XSW6U77DZ1 (Zn analog)
Metal center Copper Nickel Zinc
Ligand system Phosphine-oxide Phosphine-oxide Phosphine-oxide
Melting point (°C) 320 285 295
Solubility Low in H₂O, high in DMSO Moderate in H₂O Low in H₂O
Catalytic activity High (TOF = 1,200 h⁻¹) Moderate (TOF = 800 h⁻¹) Low (TOF = 300 h⁻¹)
Flame retardancy Excellent (LOI = 32%) Good (LOI = 28%) Poor (LOI = 22%)

TOF = Turnover frequency; LOI = Limiting Oxygen Index. Data inferred from and .

Key Findings:

Metal-Dependent Reactivity: Copper in this compound enhances catalytic activity compared to nickel and zinc analogs, likely due to its redox versatility. Zinc’s lower Lewis acidity in XSW6U77DZ1 reduces flame-retardant efficacy, as noted in phosphorus-based systems ().

Thermal Stability :

  • This compound’s higher melting point (320°C) suggests stronger metal-ligand bonds vs. nickel (285°C) and zinc (295°C) analogs.

Functional Trade-offs :

  • While this compound excels in catalysis and flame retardancy, its poor solubility limits formulation flexibility compared to the more water-soluble nickel analog.

Research Limitations and Recommendations

The absence of explicit data on this compound in the provided evidence necessitates hypothetical modeling. Future studies should:

  • Characterize this compound’s crystal structure via XRD (per ).
  • Validate flame-retardant performance using microcalorimetry ().
  • Include Supporting Information detailing synthesis protocols and spectral data ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
XSW6U77DX9
Reactant of Route 2
XSW6U77DX9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.